N-[2-(1H-indol-3-yl)ethyl]cyclohexanamine

Crystallography Solid-state chemistry Polymorph screening

Select N-[2-(1H-indol-3-yl)ethyl]cyclohexanamine as your reference standard for polymorph screening. Unlike generic analogs, its solid-state architecture is definitively mapped via single-crystal XRD, confirming infinite N–H⋯N hydrogen-bonded chains in the freebase and distinct 2D sheets in the bromide salt. Patent-protected crystalline Form 1 ensures reproducible solubility and IP security in pharmaceutical formulation. Available as freebase, bromide, or the novel fumarate salt for comprehensive salt screening libraries.

Molecular Formula C16H22N2
Molecular Weight 242.366
CAS No. 46886-89-9
Cat. No. B2875515
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[2-(1H-indol-3-yl)ethyl]cyclohexanamine
CAS46886-89-9
Molecular FormulaC16H22N2
Molecular Weight242.366
Structural Identifiers
SMILESC1CCC(CC1)NCCC2=CNC3=CC=CC=C32
InChIInChI=1S/C16H22N2/c1-2-6-14(7-3-1)17-11-10-13-12-18-16-9-5-4-8-15(13)16/h4-5,8-9,12,14,17-18H,1-3,6-7,10-11H2
InChIKeyIJHNRNKVSNWVEH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





N-[2-(1H-indol-3-yl)ethyl]cyclohexanamine (CAS 46886-89-9) Procurement Guide: Chemical Identity and Solid-State Characterization


N-[2-(1H-indol-3-yl)ethyl]cyclohexanamine (CAS 46886-89-9), also known as N-cyclohexyltryptamine, is a secondary monoalkyltryptamine with molecular formula C16H22N2 and molecular weight 242.36 . The compound has recently been characterized by single-crystal X-ray diffraction in its freebase form and as bromide and fumarate salts [1]. Its solid-state structure reveals an infinite hydrogen-bonded chain along the [010] direction via N–H⋯N interactions, with the cyclohexyl substituent adopting a chair conformation [2]. Patent literature identifies crystalline Form 1 of N-cyclohexyltryptamine and its hydrobromide salt as discrete crystalline entities with potential pharmaceutical utility [3]. This compound serves as a building block for more complex tryptamine derivatives and as a reference standard in analytical method development .

Why N-[2-(1H-indol-3-yl)ethyl]cyclohexanamine Cannot Be Substituted with Other Tryptamine Analogs: Structural and Physicochemical Consequences


Generic substitution of N-[2-(1H-indol-3-yl)ethyl]cyclohexanamine with other secondary or tertiary tryptamines is not scientifically valid due to fundamental differences in solid-state architecture, salt formation behavior, and molecular geometry. Unlike the N-methyl analog (NMT), which adopts a different crystal packing arrangement, N-cyclohexyltryptamine forms infinite N–H⋯N hydrogen-bonded chains along [010] in the freebase form and distinct two-dimensional sheets with bromide counterions [1]. The bulky cyclohexyl substituent imposes unique steric constraints that influence both receptor binding geometry and physicochemical properties such as calculated density (1.08 g/cm³) . Furthermore, crystalline Form 1 of N-cyclohexyltryptamine is a patent-protected specific polymorph, meaning substitution with an alternative tryptamine would introduce unknown and potentially problematic solid-state stability, solubility, and bioavailability profiles [2]. The absence of published receptor binding data (Ki) for this compound relative to analogs further precludes any assumption of pharmacological equivalence.

Quantitative Differentiation Evidence for N-[2-(1H-indol-3-yl)ethyl]cyclohexanamine (CAS 46886-89-9) Relative to Tryptamine Analogs


Crystal Structure and Hydrogen-Bonding Architecture of N-Cyclohexyltryptamine Freebase

N-cyclohexyltryptamine freebase crystallizes with a distinct one-dimensional hydrogen-bonded chain motif that differs from the packing observed in unsubstituted tryptamine and other monoalkyltryptamines. The cyclohexyl group adopts a chair conformation, influencing the intermolecular N–H⋯N hydrogen bonding geometry [1]. This structural characterization provides a baseline for polymorph identification and solid-form selection in pharmaceutical development.

Crystallography Solid-state chemistry Polymorph screening

Crystalline Salt Forms of N-Cyclohexyltryptamine: Bromide and Fumarate Crystal Structures

N-cyclohexyltryptammonium bromide forms two-dimensional sheets held together by N–H⋯Br interactions along (001). The fumarate salt crystallizes as a 2:1 organic salt (bis{N-[2-(1H-indol-3-yl)ethyl]cyclohexanaminium} (2E)-but-2-enedioate) with N–H⋯O hydrogen bonds creating an infinite three-dimensional framework [1]. The fumarate salt represents the first reported fumarate of a mono-cycloalkyltryptamine [2].

Salt screening Pharmaceutical cocrystals Solubility enhancement

Patent-Protected Crystalline Form 1 of N-Cyclohexyltryptamine and Its Hydrobromide Salt

U.S. Patent Application US20250129022A1 explicitly claims crystalline N-cyclohexyltryptamine, crystalline N-cyclohexyltryptamine hydrobromide, and specific crystalline Form 1 of N-cyclohexyltryptamine [1]. This provides legal exclusivity for pharmaceutical development and commercialization of this specific solid form.

Polymorph patent Intellectual property Pharmaceutical development

TRPM8 Channel Modulation Potential of N-Substituted Tryptamine Scaffold

N-substituted tryptamines have been identified as TRPM8 channel modulators with demonstrated selectivity over TRPV1 and TRPA1 channels. One agonist (IGM01-5) showed EC50 = 40 ± 3 μM, and one antagonist (IGM01-18) exhibited IC50 = 367 ± 24 nM in patch-clamp recordings of HEK cells transiently expressing TRPM8 [1]. The tryptamine scaffold provides a template for designing selective TRPM8 modulators [2].

Ion channel pharmacology Pain therapeutics TRPM8 modulators

Validated Research and Industrial Applications for N-[2-(1H-indol-3-yl)ethyl]cyclohexanamine (CAS 46886-89-9)


Solid-State Characterization and Polymorph Screening Reference Standard

Use N-[2-(1H-indol-3-yl)ethyl]cyclohexanamine freebase, bromide salt, or fumarate salt as reference compounds for polymorph screening and solid-form characterization. The published single-crystal X-ray diffraction data provide definitive crystallographic parameters (unit cell dimensions, space group, hydrogen-bonding geometry) for comparative PXRD analysis [1]. The fumarate salt represents the first characterized fumarate of a mono-cycloalkyltryptamine, establishing a new reference point for salt screening libraries [2].

Patent-Protected Crystalline Material for Pharmaceutical Formulation Development

Utilize crystalline Form 1 of N-cyclohexyltryptamine or N-cyclohexyltryptamine hydrobromide for pharmaceutical formulation studies where patent exclusivity is required [3]. The claimed crystalline forms offer a defined solid-state identity essential for reproducible solubility, dissolution rate, and bioavailability assessment. Substitution with unprotected tryptamine analogs would forfeit intellectual property protection.

Chemical Building Block for TRPM8-Focused Medicinal Chemistry Programs

Employ N-[2-(1H-indol-3-yl)ethyl]cyclohexanamine as a starting scaffold for synthesizing novel TRPM8 channel modulators. Published SAR studies on N-substituted tryptamines demonstrate that this scaffold can yield both agonists (EC50 ~40 μM) and antagonists (IC50 ~367 nM) with selectivity over TRPV1 and TRPA1 channels [4]. The cyclohexyl substituent provides a conformationally constrained lipophilic group that may enhance binding affinity or metabolic stability relative to smaller alkyl substituents.

Analytical Method Development and Metabolite Identification Reference

Use N-[2-(1H-indol-3-yl)ethyl]cyclohexanamine as a reference standard for developing LC-MS/MS or GC-MS methods for tryptamine derivative analysis. The compound's distinct mass (m/z 242.36) and retention characteristics make it suitable as an internal standard or calibration reference for quantifying structurally related tryptamines in biological matrices [5]. HPLC methods for similar compounds utilize 10 mM KH2PO4:ACN:MeOH (70:20:10) mobile phase with detection at 358 nm [5].

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